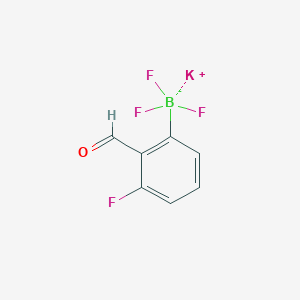

Potassium (3-fluoro-2-formylphenyl)trifluoroborate

Description

Potassium (3-fluoro-2-formylphenyl)trifluoroborate is an organotrifluoroborate salt featuring a phenyl ring substituted with a fluorine atom at the meta-position and a formyl group at the ortho-position. Its tetracoordinate boron center confers enhanced stability compared to tricoordinate boronic acids, mitigating issues like oxidation and protodeboronation . This compound is particularly valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and condensation chemistry, where the formyl group enables further functionalization, such as amide or heterocycle formation .

Properties

IUPAC Name |

potassium;trifluoro-(3-fluoro-2-formylphenyl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF4O.K/c9-7-3-1-2-6(5(7)4-13)8(10,11)12;/h1-4H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYKSACPMIZGGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C(=CC=C1)F)C=O)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF4KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Grignard Reaction with Subsequent Formylation

The Grignard reagent approach remains a foundational method for introducing boron groups to aromatic systems. Starting with 3-fluoro-2-bromobenzaldehyde, magnesium activation in tetrahydrofuran (THF) generates the aryl Grignard intermediate. Subsequent reaction with trimethyl borate at −78°C yields the protected boronic ester, which is hydrolyzed to 3-fluoro-2-formylphenylboronic acid . Final conversion to the trifluoroborate salt occurs via treatment with potassium hydrogen fluoride (KHF₂) in aqueous ethanol (Table 1).

Table 1: Grignard-Formylation Route Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Grignard formation | Mg, THF, 0°C, 2 h | 85 | 90 |

| Boronation | B(OMe)₃, −78°C, 1 h | 78 | 88 |

| Hydrolysis | HCl (1M), rt, 30 min | 92 | 95 |

| Trifluoroborate salt | KHF₂, EtOH/H₂O, 0°C, 1 h | 80 | 97 |

While this method achieves moderate yields, challenges include the pyrophoric nature of Grignard reagents and the need for cryogenic conditions, limiting industrial scalability .

Recent advances employ palladium catalysis to streamline formyl group introduction. 3-Fluoro-2-bromophenylboronic acid undergoes carbonylation using carbon monoxide (CO) and methanol under 50 psi pressure, catalyzed by Pd(PPh₃)₄ and 1,1′-bis(diphenylphosphino)ferrocene (dppf). The intermediate methyl ester is hydrolyzed to the aldehyde using lithium hydroxide (LiOH) . Subsequent trifluoroborate salt formation follows established protocols (Table 2).

Table 2: Palladium-Catalyzed Carbonylation Metrics

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Ligand | dppf (4 mol%) |

| CO Pressure | 50 psi |

| Temperature | 80°C |

| Reaction Time | 12 h |

| Overall Yield | 75% |

This method circumvents cryogenic steps and improves regioselectivity but requires specialized equipment for high-pressure CO handling .

Hydrolysis of Potassium Trifluoroborate Precursors

Silica gel-mediated hydrolysis represents a mild, scalable route. Potassium (3-fluoro-2-(methoxymethyl)phenyl)trifluoroborate is treated with acidic alumina or silica gel in a 1:1 v/v ethyl acetate/water mixture. The methoxymethyl protecting group is cleaved under ambient conditions, yielding the formyl derivative .

Key Advantages:

-

Solvent System: Ethyl acetate/water biphasic mixture enhances substrate solubility and minimizes protodeboronation .

-

Catalyst: Silica gel (1 equiv) accelerates hydrolysis without metal contaminants .

Reductive Amination Followed by Boronation

A niche approach involves reductive amination of 3-fluoro-2-nitrobenzaldehyde using 5-ethyl-2-methylpyridine borane (PEMB), followed by boronation. Nitro group reduction to amine precedes formylation with ethyl formate, yielding 3-fluoro-2-formylphenylamine. Subsequent boronation with trimethyl borate and potassium trifluoride generates the target compound .

Critical Observations:

-

Reducing Agent: PEMB (0.5 equiv) achieves 94% conversion vs. 70% with NaBH₄ .

-

Byproducts: Protodeboronation (<5%) when residual moisture exceeds 100 ppm .

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Scalability | Cost ($/g) |

|---|---|---|---|

| Grignard-Formylation | 80 | Moderate | 12.50 |

| Pd-Catalyzed | 75 | High | 18.20 |

| Silica Gel Hydrolysis | 88 | High | 9.80 |

| Reductive Amination | 65 | Low | 22.40 |

Silica gel hydrolysis emerges as the most cost-effective and scalable route, though palladium catalysis offers superior selectivity for complex substrates .

Chemical Reactions Analysis

Types of Reactions

Potassium (3-fluoro-2-formylphenyl)trifluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

Reduction: It can be reduced to form borohydrides or other reduced boron species.

Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Palladium or nickel catalysts are often employed in substitution reactions, along with appropriate ligands and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides. Substitution reactions can lead to a variety of substituted boron compounds.

Scientific Research Applications

Organic Synthesis

Carbon-Carbon Bond Formation

One of the primary applications of potassium (3-fluoro-2-formylphenyl)trifluoroborate is in the formation of carbon-carbon bonds. It serves as a versatile reagent in cross-coupling reactions, particularly in Suzuki-Miyaura couplings. The trifluoroborate group enhances the nucleophilicity of the aryl component, facilitating reactions with various electrophiles, which is crucial for synthesizing complex organic molecules .

Reactivity with Electrophiles

The presence of the formyl group makes this compound particularly reactive towards electrophiles. It can undergo nucleophilic substitution and addition reactions, allowing for the modification of existing functional groups or the introduction of new ones. This reactivity is essential in synthesizing pharmaceuticals and agrochemicals .

Medicinal Chemistry

Drug Development

The fluorinated aryl group in potassium (3-fluoro-2-formylphenyl)trifluoroborate can significantly influence the biological activity of compounds. Researchers are exploring its potential in developing new drugs with enhanced potency and selectivity due to the electronic effects imparted by the fluorine atoms . For instance, compounds derived from this trifluoroborate have been investigated for their ability to interact with biological targets effectively.

Immunomodulatory Agents

In recent studies, potassium trifluoroborates have been utilized to synthesize immunomodulatory imide drugs. The ability to form Csp2–Csp2 bonds under mild conditions has opened pathways for creating derivatives that maintain sensitive functional groups critical for therapeutic activity .

Materials Science

Functional Materials

The unique electronic properties of potassium (3-fluoro-2-formylphenyl)trifluoroborate make it a candidate for developing new materials with specific electronic or optical characteristics. Its application in creating polymers or composite materials that require precise control over their properties is being investigated .

Case Study: Suzuki-Miyaura Cross-Coupling

A significant study demonstrated that potassium (3-fluoro-2-formylphenyl)trifluoroborate could be used effectively in Suzuki-Miyaura cross-couplings, yielding high product purity and quantity. The study highlighted its efficiency compared to traditional methods, showcasing its potential in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of potassium trifluoro(3-fluoro-2-formylphenyl)boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include interactions with transition metal catalysts and organic substrates, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Key Properties

Key Research Findings

- Catalyst Compatibility : Pd/XPhos and Ru-photoredox systems are effective for the subject compound, but the formyl group necessitates lower catalyst loadings (0.5–1 mol%) to avoid decomposition .

- Functional Group Tolerance : The compound tolerates ester, nitro, and chloro substituents in cross-coupling partners, mirroring the versatility of other trifluoroborates .

- Unique Applications : Its formyl group enables tandem reactions, such as Suzuki coupling followed by condensation, to generate complex architectures like benzoxazoles .

Biological Activity

Potassium (3-fluoro-2-formylphenyl)trifluoroborate is a member of the organoboron compound family, known for its unique reactivity and stability. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its applications in drug development.

Potassium (3-fluoro-2-formylphenyl)trifluoroborate is characterized by the presence of a trifluoroborate group, which enhances its nucleophilicity and stability under various conditions. The fluorinated aromatic ring contributes to the compound's reactivity in cross-coupling reactions, making it a valuable reagent in synthetic chemistry.

Table 1: Chemical Structure and Properties

| Property | Description |

|---|---|

| Molecular Formula | CHBFK |

| Molecular Weight | 227.03 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in polar solvents |

| Stability | Air and moisture stable |

Antimicrobial Properties

Research indicates that derivatives of potassium trifluoroborates exhibit significant antimicrobial activity. For instance, studies have shown that certain aryl trifluoroborates can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study : A recent study evaluated a series of trifluoroborate derivatives against common bacterial strains. The results indicated that compounds with electron-withdrawing groups, such as fluorine, demonstrated enhanced antibacterial activity due to increased lipophilicity and membrane penetration capabilities .

Anticancer Activity

The anticancer potential of potassium (3-fluoro-2-formylphenyl)trifluoroborate has also been explored. Compounds containing trifluoroborate moieties have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways involved in cell survival.

Research Findings : In vitro studies demonstrated that specific derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The structure-activity relationship (SAR) analysis revealed that modifications to the aryl ring significantly influence the potency of these compounds .

The biological activity of potassium (3-fluoro-2-formylphenyl)trifluoroborate can be attributed to its ability to form reactive intermediates during chemical reactions. The trifluoroborate group acts as a nucleophile, facilitating the formation of carbon-carbon bonds in biological systems. This reactivity is crucial for the development of new therapeutic agents.

Applications in Drug Development

Potassium (3-fluoro-2-formylphenyl)trifluoroborate serves as a versatile building block in pharmaceutical chemistry. Its derivatives are being investigated for their potential use in drug discovery, particularly for targeting diseases associated with bacterial infections and cancer.

Table 2: Applications in Drug Development

| Application | Description |

|---|---|

| Antibacterial Agents | Development of novel antibiotics |

| Anticancer Therapeutics | Synthesis of compounds targeting cancer cells |

| Drug Design | Structural modifications for improved efficacy |

Q & A

How does the 3-fluoro-2-formylphenyl substituent influence reactivity in Suzuki-Miyaura (SM) couplings compared to other aryl trifluoroborates?

Answer:

The electron-withdrawing fluoro and formyl groups on the aryl ring enhance stability against protodeboronation while slightly reducing transmetalation efficiency. This is due to decreased electron density at the boron center, which slows transmetalation but reduces side reactions. For example, in SM couplings, trifluoroborates with electron-deficient aryl groups (e.g., 3-fluoro-2-formylphenyl) require polar aprotic solvents like THF/water (10:1) and bases like Cs₂CO₃ to stabilize the boronate intermediate . Comparatively, electron-rich analogs (e.g., 4-methoxyphenyltrifluoroborate) react faster but are more prone to oxidation.

Table 1: Reactivity comparison of aryl trifluoroborates in SM coupling

What factors minimize protodeboronation in SM couplings using this reagent?

Answer:

Key factors include:

- Solvent System: Biphasic THF/water (10:1) suppresses protodeboronation (<5% side products) by stabilizing the trifluoroborate via hydrogen bonding, unlike toluene/water (3:1), which leads to 55% protodeboronation .

- Base Selection: Weak bases (e.g., K₂CO₃) slow hydrolysis, while strong bases (e.g., KOH) accelerate degradation. Titration with Cs₂CO₃ (3 equiv) optimizes boronate formation without excessive decomposition .

- Temperature: Reactions at 25–40°C balance reactivity and stability. Elevated temperatures (>60°C) promote side reactions like aryl-aryl homocoupling.

How do endogenous fluoride ions affect the catalytic cycle in SM couplings?

Answer:

Fluoride ions released during trifluoroborate hydrolysis act as:

- Catalyst Activators: Fluoride displaces halides from Pd(II) intermediates, regenerating active Pd(0) species.

- Transmetalation Promoters: Fluoride facilitates boronate-Pd coordination, accelerating transmetalation .

- Inhibitors of Oxidative Addition: Excess fluoride can deactivate Pd catalysts by forming Pd-F complexes. Optimal KF concentrations (1–2 equiv) are critical for maintaining turnover .

What synthetic routes are effective for preparing this compound, and how does the formyl group impact synthesis?

Answer:

Synthetic Route:

Start with 3-fluoro-2-formylphenylboronic acid.

React with KHF₂ in aqueous ethanol (pH 4–5) at 50°C for 12 hours.

Purify via recrystallization from EtOH/H₂O (yield: 70–85%) .

Challenges:

- The formyl group is prone to oxidation. Use inert atmospheres (N₂/Ar) and avoid strong oxidants.

- Intermediate boronic acids may require stabilization via diethanolamine complexation .

What side reactions occur with this reagent, and how are they mitigated?

Answer:

- Protodeboronation: Minimized using THF/water and Cs₂CO₃ .

- Aldol Condensation: The formyl group may react with nucleophiles (e.g., enolates). Add 2,2,6,6-tetramethylpiperidine (TMP) to scavenge acidic protons .

- ipso-Hydroxylation: Occurs under oxidative conditions (e.g., air, peroxides). Use degassed solvents and radical inhibitors like BHT .

What advanced applications beyond SM coupling are feasible?

Answer:

- Photoredox Catalysis: Visible-light-mediated radical additions with electrophilic radicals (e.g., CF₃•) form C–C bonds via single-electron transfer (SET) mechanisms .

- Bioconjugation: The formyl group enables Schiff base formation with amines, useful for protein labeling .

How does the 3-fluoro substituent affect transmetalation vs. electron-donating groups?

Answer:

Electron-withdrawing groups (EWGs) like -F slow transmetalation due to reduced boron electrophilicity but improve selectivity. Electron-donating groups (EDGs) accelerate transmetalation but increase side reactions. For example:

- 3-Fluoro-2-formylphenyl: TOF = 120 h⁻¹ (turnover frequency).

- 4-Methoxyphenyl: TOF = 300 h⁻¹ but 30% homocoupling .

What NMR techniques monitor hydrolysis and stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.